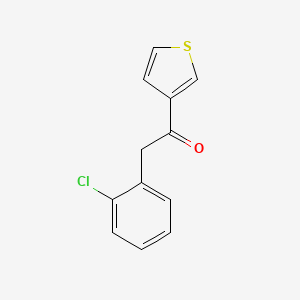

2-(2-Chlorophenyl)-1-(thiophen-3-yl)ethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-Chlorophenyl)-1-(thiophen-3-yl)ethan-1-one, commonly known as ketamine, is a widely used dissociative anesthetic drug. It was first synthesized in 1962 by Calvin Stevens, and since then, it has been used for various purposes, including anesthesia, analgesia, and sedation. Ketamine is a non-opioid drug that acts on the central nervous system and produces dissociative effects. In recent years, ketamine has gained significant attention in the scientific community due to its potential therapeutic applications in various psychiatric disorders.

Applications De Recherche Scientifique

Chemoenzymatic Synthesis

One notable application is in the chemoenzymatic synthesis of enantiomerically enriched compounds. A one-pot method combining chemical and enzymatic reactions allows for the preparation of both enantiomers of various 1-aryl-1,2-ethanediols, utilizing aryl groups such as phenyl, 4-chlorophenyl, and benzo[b]thiophene-3-yl, achieving excellent yields. This process is significant for producing compounds with high enantiomeric purity, which is crucial in pharmaceuticals and materials science (Bencze et al., 2011).

Polymerization and Material Properties

Another application is found in the polymerization of thiophene derivatives to create polymers with specific electronic properties. For instance, terthiophene derivatives substituted with various aryl groups have been electrochemically polymerized, affecting the polymerizability and properties of the resulting polymers. These materials have applications in organic electronics, where their solubility and electronic effects are of interest (Visy et al., 1994).

Corrosion Inhibition

Moreover, the compound's derivatives, particularly those involving thiazole and thiadiazole, have been investigated for their corrosion inhibition performances on metal surfaces. Density functional theory (DFT) calculations and molecular dynamics simulations have been used to predict their efficiency, showcasing their potential in protecting metals like iron from corrosion, which is vital for industrial applications (Kaya et al., 2016).

Photochromic Systems

Additionally, compounds containing thiophene units have been synthesized for their photochromic properties. These materials can undergo reversible photocyclization, producing closed-ring forms that are stable and show significant potential in developing new materials for optical storage and sensors (Uchida et al., 1990).

Advanced Organic Synthesis

In organic synthesis, novel routes have been explored to synthesize mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids from thiophene derivatives. These methods offer efficient pathways to functionalize compounds for various chemical and pharmaceutical applications (Corral & Lissavetzky, 1984).

Propriétés

IUPAC Name |

2-(2-chlorophenyl)-1-thiophen-3-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClOS/c13-11-4-2-1-3-9(11)7-12(14)10-5-6-15-8-10/h1-6,8H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPIDOVGDKRPXHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)C2=CSC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,3S,4S,5S)-1,3,4-Trihydroxy-5-[(E)-3-[3-hydroxy-4-[(3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxycyclohexane-1-carboxylic acid](/img/structure/B2953938.png)

![Ethyl 3-(benzo[d][1,3]dioxole-5-carboxamido)-5-phenylthiophene-2-carboxylate](/img/structure/B2953948.png)

![(4aS,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-benzo[b][1,4]oxazine;hydrobromide](/img/no-structure.png)

![6-[5-[2-(7-Methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2953952.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2H-triazol-4-yl)methanone](/img/structure/B2953954.png)

![4-(tert-butyl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2953955.png)